Cas no 469-13-6 (2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one)

2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one structure
469-13-6 structure
Product Name:2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one
CAS-nummer:469-13-6
MF:C27H42O5
MW:446.619389057159
CID:930605
PubChem ID:303607
Update Time:2025-04-19

2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one Chemische en fysische eigenschappen

Naam en identificatie

    • 2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one
    • (25R)-C-homo-12a-oxa-3β-hydroxy-5α-spirostan-12-one
    • 2-hydroxy-4a,5',7a,8-tetramethylicosahydrospiro[furo[2',3':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2'-pyran]-6(1H)-one
    • AC1L7340
    • NCI60_001613
    • Spiro(9H-furo(2',3':4,5)cyclopenta(1,2-b)naphth(2,1-d)oxepin-9,2'-(2H)pyran)-6(1H)-one, eicosahydro-2-hydroxy-4a,5',7a,8-tetramethyl-
    • Spiro[9H-furo[2',3':4,5]cyclopenta[1,2-b]naphth[2,1-d]oxepin-9,2'-[2H]pyran]-6(1H)-one, eicosahydro-2-hydroxy-4a,5',7a,8-tetramethyl-
    • CHEMBL1970232
    • DTXSID90963690
    • 2-Hydroxy-4a,5',7a,8-tetramethylhexadecahydrospiro[furo[2',3':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2'-oxan]-6(1H)-one
    • hydroxy-5'-tetramethyl-spiro[[?]-2,2'-tetrahydropyran]one
    • 469-13-6
    • NSC192734
    • NSC-192734
    • Inchi: 1S/C27H42O5/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)32-26(21,24)4/h15-22,24,28H,5-14H2,1-4H3
    • InChI-sleutel: SIDPZFOCVWRMEX-UHFFFAOYSA-N
    • LACHT: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CCC4CC(CCC4(C)C3CC(=O)OC12C)O

Berekende eigenschappen

  • Exacte massa: 446.30336
  • Monoisotopische massa: 446.303
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 0
  • Complexiteit: 784
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 12
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 65Ų

Experimentele eigenschappen

  • Dichtheid: 1.18
  • Kookpunt: 586°C at 760 mmHg
  • Vlampunt: 191.5°C
  • Brekindex: 1.557
  • PSA: 64.99
  • LogboekP: 4.69930
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.